2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclopentylmethanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules and the development of biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but different steric and electronic properties.
Benzenesulfonyl chloride: Another sulfonyl chloride with an aromatic ring, offering different reactivity and applications.
Ethanesulfonyl chloride: A structurally similar compound with a shorter carbon chain.
Uniqueness
2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride is unique due to its cyclopentylmethoxy group, which imparts specific steric and electronic properties. This makes it a valuable building block for the synthesis of complex molecules and allows for unique reactivity patterns compared to other sulfonyl chlorides .
Properties
IUPAC Name |
2-(cyclopentylmethoxy)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c9-13(10,11)6-5-12-7-8-3-1-2-4-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUULMOBJJUZANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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